molecular formula C11H16FNO2 B13249143 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol

1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol

Cat. No.: B13249143
M. Wt: 213.25 g/mol
InChI Key: YNLISZHYGJCJIQ-UHFFFAOYSA-N
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Description

1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is an organic compound that features a combination of a fluoro-substituted aromatic ring and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzylamine with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as a secondary amine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-one.

    Reduction: Formation of 1-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound’s amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The fluoro-substituted aromatic ring may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethanol: Similar structure but with an ethanol moiety instead of propanol.

    1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}butan-2-ol: Similar structure but with a butanol moiety instead of propanol.

    1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol: Similar structure but with the hydroxyl group on the first carbon.

Uniqueness

1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro-substituted aromatic ring and an amino alcohol moiety allows for versatile applications in various fields.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C11H16FNO2/c1-8(14)6-13-7-9-3-4-11(15-2)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

YNLISZHYGJCJIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OC)F)O

Origin of Product

United States

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